Benzamide, N,N'-1,3-phenylenebis[3,5-dinitro-

Description

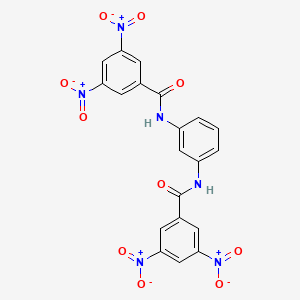

Benzamide, N,N'-1,3-phenylenebis[3,5-dinitro-] is a nitro-substituted benzamide derivative featuring a central 1,3-phenylene group bridging two benzamide moieties, each bearing 3,5-dinitro substituents. The presence of nitro groups typically enhances thermal stability and reactivity, making such compounds relevant in materials science and organic synthesis . The 1,3-phenylene linkage distinguishes it from isomers with 1,2- or 1,4-substitutions, which can alter steric and electronic characteristics .

Properties

CAS No. |

299962-86-0 |

|---|---|

Molecular Formula |

C20H12N6O10 |

Molecular Weight |

496.3 g/mol |

IUPAC Name |

N-[3-[(3,5-dinitrobenzoyl)amino]phenyl]-3,5-dinitrobenzamide |

InChI |

InChI=1S/C20H12N6O10/c27-19(11-4-15(23(29)30)9-16(5-11)24(31)32)21-13-2-1-3-14(8-13)22-20(28)12-6-17(25(33)34)10-18(7-12)26(35)36/h1-10H,(H,21,27)(H,22,28) |

InChI Key |

QBBUZCWPJFKBMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- typically involves the reaction of 3,5-dinitrobenzoic acid with 1,3-phenylenediamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with 1,3-Phenylene Linkages

- Compound 11 (Molecules, 2014): A bis-chromanone derivative with a 1,3-phenylenebis(methylene)oxy bridge. Though structurally distinct, its 1,3-phenylene core and nitro-free benzamide-like subunits highlight how substitution patterns influence solubility and crystallinity. Yield: 14% (lower than benzamide hybrids in ) .

Nitro-Substituted Benzamide Derivatives

- N3,N5-Bis(5-(2-Bromoacetyl)-2-Hydroxybenzoyl)-4-(4-Hydroxyphenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamide (3d) : Features nitro-free benzamide groups but includes bromoacetyl substituents. Higher yield (84%) and moderate melting point (150–152°C) suggest that nitro groups may reduce synthetic efficiency or stability .

- 3,5-Dinitroaniline (CAS 618-87-1) : A simpler nitro-aromatic compound with a single amine group. Its lower molecular weight (183.12 g/mol) and higher solubility in polar solvents illustrate the impact of additional amide and aromatic groups in the target compound .

Physical and Spectroscopic Properties

Functional Group Impact

- Nitro Groups: Enhance electrophilicity and thermal stability but may reduce solubility in nonpolar solvents compared to methoxy or hydroxyl substituents (e.g., 3f in , melting point 196°C) .

- Amide Linkages : Promote hydrogen bonding, influencing crystallinity and aggregation behavior. For example, N,N'-diacetyl-1,4-phenylenediamine forms ordered structures due to amide interactions .

Biological Activity

Benzamide, N,N'-1,3-phenylenebis[3,5-dinitro-] (CAS Number: 299962-86-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H12N6O10

- Molecular Weight : 496.34 g/mol

- CAS Number : 299962-86-0

The compound features a bis-benzamide structure with two 3,5-dinitrophenyl groups attached to a phenylene linker. This structural configuration is crucial for its biological activity.

Benzamide derivatives often exhibit their biological effects through various mechanisms:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity or altering their function. For instance, it may inhibit amide hydrolases that are involved in metabolic pathways related to drug metabolism.

- Cellular Effects : Studies indicate that this benzamide can influence cell signaling pathways and gene expression. It modulates cellular metabolism and can affect cell proliferation and apoptosis .

- Cross-Linking Activity : Benzamide derivatives can facilitate cross-linking of nucleic acids, which is a mechanism often exploited in anticancer therapies.

Antimicrobial Activity

Recent studies have highlighted the potential of benzamide derivatives as antimicrobial agents:

- A series of N-benzyl 3,5-dinitrobenzamides demonstrated significant activity against Mycobacterium tuberculosis (MTB), with minimal inhibitory concentrations (MIC) as low as 0.0625 μg/mL against drug-susceptible strains and even lower against multidrug-resistant strains . This suggests a strong potential for developing new antitubercular drugs based on this scaffold.

Anticancer Activity

Benzamide compounds have also been investigated for their anticancer properties:

- Research indicates that certain benzamide derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, some studies have reported that these compounds can inhibit tumor growth in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .

Study 1: Antitubercular Activity

In a study published in Molecules, researchers synthesized several benzamide derivatives and evaluated their activity against MTB. Compounds demonstrated potent activity with MIC values indicating effectiveness against both sensitive and resistant strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| D5 | 0.0625 | High |

| D6 | <0.016 | Very High |

| D7 | 0.125 | Moderate |

Study 2: Anticancer Potential

Another study focused on the anticancer potential of benzamide derivatives showed promising results in vitro. The compounds were tested on various cancer cell lines, revealing significant cytotoxic effects.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (Cervical) | 10 | High |

| MCF-7 (Breast) | 15 | Moderate |

| A549 (Lung) | 20 | Moderate |

These findings suggest that benzamide derivatives may serve as lead compounds for further development in cancer therapy.

Q & A

Q. How can researchers confirm the structural identity of Benzamide, N,N'-1,3-phenylenebis[3,5-dinitro-?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify aromatic protons (δ ~8-9 ppm for nitro-substituted benzene) and amide linkages (δ ~165-170 ppm for carbonyl groups).

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns consistent with nitro and amide functional groups.

- X-ray Crystallography: For definitive confirmation, grow single crystals and solve the structure using programs like SHELXL . Refinement with SHELX software ensures accurate bond lengths and angles, particularly for nitro groups (expected N–O bond lengths ~1.21–1.23 Å) .

Q. What are the primary synthetic routes for preparing this benzamide derivative?

Methodological Answer: Key synthesis strategies include:

- Amide Coupling Reactions: React 3,5-dinitrobenzoyl chloride with 1,3-phenylenediamine in anhydrous dichloromethane (DCM) under inert atmosphere. Use triethylamine as a base to scavenge HCl. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 1:1).

- Post-Functionalization: Introduce nitro groups to pre-formed benzamide frameworks using mixed acid (HNO/HSO) under controlled temperatures (~0–5°C) to prevent over-nitration. Purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers assess the purity of this compound for experimental reproducibility?

Methodological Answer: Purity assessment involves:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm. A retention time of ~12–14 minutes (acetonitrile/water 70:30) indicates >95% purity.

- Elemental Analysis (EA): Compare experimental C, H, N, and O percentages with theoretical values (e.g., C: 47.2%, H: 2.1%, N: 16.5%, O: 26.2%).

- Thermogravimetric Analysis (TGA): Confirm thermal stability; decomposition above 250°C suggests absence of volatile impurities .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer: Crystallization challenges include:

- Low Solubility: Use mixed solvents (e.g., DMSO/ethanol) for slow vapor diffusion.

- Polymorphism: Screen crystallization conditions (temperature, solvent ratios) to isolate the most stable polymorph.

- Twinned Crystals: Employ SHELXL’s TWIN command for refinement. Validate using R values < 0.05 and high-resolution data (d-spacing < 0.8 Å) .

Q. How do the nitro groups influence the compound’s electronic properties in material science applications?

Methodological Answer: The electron-withdrawing nitro groups:

- Enhance Thermal Stability: Stabilize π-conjugated systems via resonance, increasing decomposition temperatures (observed in TGA).

- Modify Redox Behavior: Cyclic voltammetry (CV) in acetonitrile shows irreversible reduction peaks at ~-0.8 V (vs. Ag/AgCl) due to nitro-to-amine conversion.

- Impact Supramolecular Interactions: X-ray data reveal intermolecular hydrogen bonds (N–H···O) between amide and nitro groups, critical for designing porous coordination polymers .

Q. What advanced spectroscopic methods resolve ambiguities in nitro-group reactivity during functionalization?

Methodological Answer:

- In Situ Infrared (IR) Spectroscopy: Monitor nitro group reduction (ν ~1520 cm → ν ~3400 cm) under hydrogenation conditions.

- Electron Paramagnetic Resonance (EPR): Detect radical intermediates during partial reduction (e.g., nitroso or hydroxylamine species).

- Density Functional Theory (DFT) Calculations: Simulate reaction pathways to predict regioselectivity in electrophilic substitutions .

Q. How can researchers mitigate hazards associated with handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of nitro compound dust.

- Waste Management: Neutralize nitro-containing waste with 10% NaOH before disposal.

- Stability Testing: Store at 2–8°C in amber vials to prevent photodegradation. Regularly check for discoloration (yellow → brown indicates decomposition) .

Q. What role does this benzamide derivative play in chiral recognition studies?

Methodological Answer: The compound’s rigid aromatic core and nitro groups enable:

- Chiral Solvating Agent (CSA) Applications: Use -NMR with enantiomeric analytes (e.g., alcohols, amines). Split signals arise from diastereomeric interactions (e.g., Δδ ~0.1–0.3 ppm for R/S enantiomers).

- Thioamide Analog Synthesis: Replace amide with thioamide (using Lawesson’s reagent) to enhance hydrogen-bond donor capacity for improved enantiomer discrimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.